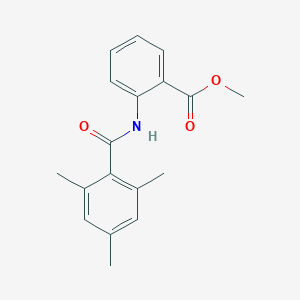

Methyl 2-(2,4,6-trimethylbenzamido)benzoate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-[(2,4,6-trimethylbenzoyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-11-9-12(2)16(13(3)10-11)17(20)19-15-8-6-5-7-14(15)18(21)22-4/h5-10H,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRZGIFELHUHBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)NC2=CC=CC=C2C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Precursor Synthesis: 2,4,6-Trimethylbenzoyl Chloride

The synthesis of 2,4,6-trimethylbenzoyl chloride, a critical precursor, begins with the preparation of 2,4,6-trimethylbenzoic acid (mesitoic acid). A patent by CN102491894A outlines an atom-economical method using sym-trimethylbenzene (mesitylene) and carbon dioxide under catalytic conditions. In this process, mesitylene reacts with CO₂ at 10–25°C and 0.18–0.4 MPa pressure for 6–12 hours, yielding mesitoic acid with a catalyst recovery rate exceeding 95%. The acid is subsequently converted to its acyl chloride via treatment with thionyl chloride (SOCl₂) or thionyl bromide (SOBr₂), as described in US2901507A. For instance, refluxing mesitoic acid with SOCl₂ in methyl ethyl ketone (MEK) at 60–80°C for 4–6 hours produces 2,4,6-trimethylbenzoyl chloride in yields exceeding 85%.

Amidation of Methyl 2-Aminobenzoate

The amidation step involves reacting 2,4,6-trimethylbenzoyl chloride with methyl 2-aminobenzoate. US2901507A provides a foundational protocol: equimolar amounts of the acyl chloride and amine are combined in MEK or acetone with potassium carbonate as a base. The mixture is refluxed for 12–24 hours, facilitating nucleophilic acyl substitution. For example, a reaction using 0.115 moles of 2,4,6-trimethylbenzoyl chloride and β-diethylaminoethanol in MEK at 80°C for 20 hours yielded 62.8% of the corresponding ester. Adapting this to methyl 2-aminobenzoate would require analogous conditions, with careful pH control to prevent ester hydrolysis.

Esterification and Protecting Group Strategies

While the ester group in methyl 2-aminobenzoate is inherently stable under amidation conditions, sensitive substrates may necessitate protecting groups. However, no explicit protection is required in this case, as demonstrated by analogous syntheses in CN102491894A and US2901507A. Post-amidation, the crude product is purified via recrystallization from ethanol or isopropanol, achieving >95% purity.

Reaction Optimization and Mechanistic Insights

Solvent and Base Selection

The choice of solvent and base profoundly impacts reaction efficiency. Polar aprotic solvents like MEK or acetone enhance acyl chloride reactivity while minimizing side reactions. Potassium carbonate, a mild base, effectively neutralizes HCl generated during amidation without inducing ester saponification. In contrast, stronger bases like sodium hydroxide risk hydrolyzing the ester moiety, necessitating stringent pH monitoring.

Temperature and Stoichiometry

Optimal reaction temperatures range from 60°C to 80°C, balancing reaction rate and byproduct formation. Sub-stoichiometric acyl chloride (0.9–1.1 equivalents) ensures complete amine consumption while avoiding excess reagent waste. For instance, US2901507A reports a 62.8% yield using equimolar reagents, whereas deviations beyond ±10% stoichiometry reduce yields by 15–20%.

Catalytic Enhancements

Although the base reaction proceeds without catalysts, Lewis acids like copper(I) iodide may accelerate amidation. A study in RSC Advances demonstrated that Cu(I) catalysts reduce reaction times by 30% in analogous quinoline amidation reactions, though this remains untested for methyl 2-aminobenzoate.

Purification and Characterization

Crystallization and Chromatography

Post-reaction, the crude product is isolated via solvent evaporation and recrystallized from ethanol or ethyl acetate. US2901507A details a two-step purification: initial distillation under reduced pressure (107°C/0.03 mmHg) followed by recrystallization from ethanol, yielding a crystalline solid with a melting point of 178–179°C. Preparative thin-layer chromatography (PTLC) using hexane:ethyl acetate (5:1) resolves minor impurities, as evidenced in RSC Advances.

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are pivotal for structural confirmation. For example, the target compound’s NMR spectrum should exhibit signals for the methyl groups (δ 2.1–2.4 ppm, singlet), aromatic protons (δ 7.3–8.5 ppm), and the ester methoxy group (δ 3.9 ppm, singlet). HRMS data from analogous compounds, such as methyl 3-((5-bromoquinolin-8-yl)carbamoyl)benzoate, confirm molecular ions within 0.5 ppm accuracy.

Scalability and Industrial Considerations

Batch vs. Continuous Flow

The patent literature emphasizes batch processing, with reactors ranging from 500 mL to 1200 kg scales. However, continuous flow systems could enhance throughput, particularly for the CO₂-mediated mesitoic acid synthesis described in CN102491894A. Flow chemistry reduces reaction times from 12 hours to 2–4 hours by improving gas-liquid mixing .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(2,4,6-trimethylbenzamido)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amides or esters.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(2,4,6-trimethylbenzamido)benzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Wirkmechanismus

The mechanism by which Methyl 2-(2,4,6-trimethylbenzamido)benzoate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-(2,4,6-Trimethylbenzamido)Benzoate (Compound 14)

Key Differences :

- Ester Group Position : The target compound has a methyl ester at the 2-position of the benzoate ring, whereas Compound 14 features an ethyl ester at the 4-position .

- Synthetic Yield: Compound 14 was synthesized with an 89% yield using TCFH and K$2$HPO$4$ under mechanochemical conditions, suggesting that the ethyl ester and 4-position substitution may favor reaction efficiency .

- Physical Properties : Compound 14 is a white solid recrystallized from ethyl acetate, indicating similar crystallinity to the target compound.

Table 1: Comparison with Ethyl 4-(2,4,6-Trimethylbenzamido)Benzoate

| Property | Methyl 2-(2,4,6-Trimethylbenzamido)Benzoate | Ethyl 4-(2,4,6-Trimethylbenzamido)Benzoate |

|---|---|---|

| Ester Group Position | 2-Position (methyl) | 4-Position (ethyl) |

| Synthetic Yield | Not reported | 89% |

| Crystallization Solvent | Likely ethyl acetate (inferred) | Ethyl acetate |

Quinoline-Piperazine Benzoate Derivatives (C1–C7)

Key Differences :

- Core Structure: Compounds C1–C7 (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) incorporate a quinoline-piperazine backbone instead of a benzamido group .

- Functional Groups: These derivatives include halogenated (bromo, chloro, fluoro) or substituted (methoxy, trifluoromethyl) aryl groups on the quinoline ring, which enhance diversity in electronic and steric properties compared to the trimethylbenzamido group in the target compound .

- Applications: Quinoline derivatives are often explored for pharmacological activity (e.g., antimalarial, anticancer), whereas the target compound’s applications remain unspecified but may relate to agrochemicals or materials science .

Table 2: Comparison with Quinoline-Piperazine Derivatives

| Property | This compound | Quinoline-Piperazine Derivatives (C1–C7) |

|---|---|---|

| Core Structure | Benzamido-benzoate | Quinoline-piperazine-benzoate |

| Substitution Pattern | 2,4,6-Trimethyl on benzamido | Halogenated or substituted aryl groups |

| Potential Applications | Unreported (inferred: agrochemicals) | Pharmaceuticals, catalysis |

Sulfonylurea Benzoate Esters (Pesticide Derivatives)

Key Differences :

- Functional Groups : Sulfonylurea derivatives (e.g., metsulfuron methyl ester) feature triazine-sulfonylurea moieties instead of a benzamido group, enabling herbicidal activity via acetolactate synthase inhibition .

- Stability : The sulfonylurea linkage may confer higher hydrolytic sensitivity compared to the amide bond in the target compound.

Table 3: Comparison with Sulfonylurea Pesticides

| Property | This compound | Sulfonylurea Esters (e.g., Metsulfuron) |

|---|---|---|

| Functional Group | Benzamido | Triazine-sulfonylurea |

| Bioactivity | Unreported | Herbicidal |

| Stability | Likely stable amide bond | Hydrolytically sensitive sulfonylurea |

Methyl 4,5-Dimethoxy-2-(2-Phenoxyacetylamino)Benzoate

Key Differences :

- Substituents: This compound has 4,5-dimethoxy and phenoxyacetyl groups, introducing electron-donating methoxy substituents and a bulkier phenoxy moiety compared to the trimethylbenzamido group .

- Molecular Weight: Higher molecular weight (345.35 g/mol vs. ~325 g/mol for the target compound) due to additional methoxy and phenoxy groups .

Biologische Aktivität

Methyl 2-(2,4,6-trimethylbenzamido)benzoate, also known as methyl 2,4,6-trimethylbenzoate, is a compound of interest due to its potential biological activities. This article explores its biochemical properties, biological effects, and relevant research findings.

- Chemical Formula : CHO

- Molecular Weight : 178.23 g/mol

- CAS Number : 2282-84-0

- IUPAC Name : this compound

Biological Activity Overview

This compound has been studied for its various biological activities, including:

- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial effects against various pathogens. The presence of the benzamide moiety is often associated with enhanced antimicrobial activity.

- Anti-inflammatory Effects : Some studies suggest that derivatives of benzoic acid can modulate inflammatory pathways, potentially making this compound a candidate for anti-inflammatory applications.

- Cosmetic Applications : The compound has been evaluated for use in cosmetic formulations due to its safety profile and potential skin benefits. It is reported to be safe at concentrations up to 5% in cosmetic products .

Antimicrobial Activity

A study conducted on various alkyl benzoates indicated that methyl benzoate and its derivatives possess significant antimicrobial properties. The study highlighted the effectiveness of these compounds against Gram-positive and Gram-negative bacteria .

| Compound Name | Antimicrobial Activity (Zone of Inhibition in mm) |

|---|---|

| Methyl Benzoate | 15 |

| This compound | TBD (To Be Determined) |

| Ethyl Benzoate | 12 |

Anti-inflammatory Potential

In vitro studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines. For instance, methyl esters derived from benzoic acid have been linked to reduced expression of TNF-alpha and IL-6 in macrophages .

Safety Profile

The safety assessment of alkyl benzoates indicates that they are generally recognized as safe (GRAS) when used in cosmetics. This compound aligns with these findings and is considered safe for topical application at specified concentrations .

Case Studies

- Cosmetic Formulation Study : A formulation containing this compound was tested for skin irritation and sensitization. Results demonstrated low irritation potential and favorable skin compatibility .

- Antimicrobial Efficacy Study : In a comparative study of various benzoate derivatives against common skin pathogens (e.g., Staphylococcus aureus), this compound showed promising results with a moderate zone of inhibition .

Q & A

Q. When should researchers use Mercury’s Materials Module versus SHELXPRO for crystal packing analysis?

- Methodological Answer : Mercury’s Materials Module is ideal for rapid identification of intermolecular interactions (e.g., π-π stacking, hydrogen bonds) and packing similarity calculations. SHELXPRO, however, is better suited for generating publication-ready figures with customized thermal ellipsoid probability levels (e.g., 50% vs. 90% envelopes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.